Mesophase Transition Temperatures: Direct Head-to-Head Comparison with PYP8O8
The mesophase behavior of 2-[4-(hexyloxy)phenyl]-5-octylpyrimidine (target) differs significantly from that of 5-octyl-2-(4-octyloxyphenyl)pyrimidine (PYP8O8), a widely studied comparator. The target compound transitions from crystalline to smectic C at 27.5 °C, whereas PYP8O8 melts to SmC at 28.5 °C [1]. The smectic C phase is stable up to 44.5 °C for the target, compared to 55.5 °C for PYP8O8—a 11.0 °C reduction in the upper SmC limit [2]. The target enters the smectic A phase at 44.5 °C and the nematic phase at 57.5 °C, while PYP8O8 exhibits SmA from 55.5 °C and N from 62 °C [3]. The clearing point (N–I transition) is 65 °C for the target versus 68 °C for PYP8O8, a 3 °C difference [4].
| Evidence Dimension | Mesophase transition temperatures |
|---|---|
| Target Compound Data | Cr 27.5 °C, SmC 44.5 °C, SmA 57.5 °C, N 65 °C, I (clearing) 65 °C |
| Comparator Or Baseline | PYP8O8 (CAS 57202-50-3): Cr 28.5 °C, SmC 55.5 °C, SmA 62 °C, N 68 °C, I 68 °C |
| Quantified Difference | Target SmC range: 17.0 °C (27.5–44.5 °C) vs. comparator SmC range: 27.0 °C (28.5–55.5 °C); target clearing point 3 °C lower |
| Conditions | Differential scanning calorimetry (DSC) at atmospheric pressure; purity ≥99.5% |
Why This Matters
The narrower smectic C window and lower clearing point of the target compound make it more suitable for applications requiring a room-temperature SmC phase with a lower operating voltage threshold.
- [1] SYNTHON Chemicals. 2-(4-n-Hexyloxyphenyl)-5-n-octylpyrimidine Product Datasheet. Product Number ST00552. View Source
- [2] SYNTHON Chemicals. 2-(4-n-Hexyloxyphenyl)-5-n-octylpyrimidine Product Datasheet. Product Number ST00552. View Source
- [3] SYNTHON Chemicals. 5-n-Octyl-2-(4-n-octyloxyphenyl)pyrimidine Product Datasheet. Product Number ST00553. View Source
- [4] SYNTHON Chemicals. 5-n-Octyl-2-(4-n-octyloxyphenyl)pyrimidine Product Datasheet. Product Number ST00553. View Source
